molecular formula C41H70O12 B1248341 Gypenoside XIII

Gypenoside XIII

Cat. No.: B1248341
M. Wt: 755.0 g/mol
InChI Key: YNBYFOIDLBTOMW-IPTBNLQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gypenoside XIII can be synthesized through enzymatic biotransformation. For instance, a thermophilic glycoside hydrolase from Fervidobacterium pennivorans can be used to transform gypenoside XLIX into gylongiposide I, which is structurally similar to this compound . The reaction typically occurs at pH 6.0 and 80°C for 4 hours, with a molar yield of 100%.

Industrial Production Methods: Industrial production of gypenosides, including this compound, often involves extraction from Gynostemma pentaphyllum using solvents like ethanol. The extract is then purified using techniques such as column chromatography to isolate specific gypenosides .

Chemical Reactions Analysis

Types of Reactions: Gypenoside XIII undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in an alkaline medium.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Gypenoside XIII: this compound stands out due to its broad spectrum of pharmacological activities, including neuroprotection, cardiovascular protection, and potential anti-cancer properties. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research and therapeutic applications.

Biological Activity

Gypenoside XIII, a saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy, lipid metabolism, and neuroprotection. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is one of the many gypenosides identified in Gynostemma pentaphyllum, a plant known for its medicinal properties. This compound is structurally similar to ginsenosides, which are well-studied for their pharmacological effects. Recent research highlights the potential of this compound in various therapeutic applications.

Recent studies have demonstrated that this compound induces apoptosis in cancer cells through multiple pathways:

  • PI3K/AKT/mTOR Pathway : this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to increased apoptosis in gastric cancer cells (HGC-27 and SGC-7901) in a dose- and time-dependent manner .
  • Immune Modulation : The compound enhances T-cell antitumor immunity by downregulating PD-L1 expression, thus improving immune responses against tumors .

2.2 Case Studies

A study involving animal models confirmed the antitumor efficacy of this compound, where treated groups exhibited significant tumor size reduction and enhanced immune cell activity compared to control groups .

3. Lipid Metabolism Regulation

This compound has also been implicated in lipid metabolism regulation:

  • Effects on HepG2 Cells : Research indicates that this compound can modulate lipid metabolism in HepG2 hepatocytes, demonstrating potential benefits for conditions like fatty liver disease .
  • Clinical Implications : In clinical settings, this compound has been associated with improved lipid profiles, suggesting its utility in managing hyperlipidemia and obesity .

4. Neuroprotective Effects

The neuroprotective properties of this compound are noteworthy:

  • Oxidative Stress Reduction : Studies suggest that this compound can mitigate oxidative stress-induced neurotoxicity through the activation of the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative damage .
  • Cognitive Function : Preliminary findings indicate potential benefits in cognitive function preservation, particularly under stress conditions .

5. Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityMechanism/EffectReferences
AnticancerInduces apoptosis via PI3K/AKT/mTOR; enhances T-cell immunity
Lipid Metabolism RegulationModulates lipid profiles; improves hepatic function
NeuroprotectionReduces oxidative stress; preserves cognitive function

6. Conclusion

This compound exhibits promising biological activities that could be harnessed for therapeutic purposes, particularly in oncology and metabolic disorders. Continued research is essential to fully elucidate its mechanisms and potential clinical applications.

Properties

Molecular Formula

C41H70O12

Molecular Weight

755.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1

InChI Key

YNBYFOIDLBTOMW-IPTBNLQOSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.